molecular formula C12H11NO2 B12602511 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one CAS No. 651007-45-3

3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12602511
CAS No.: 651007-45-3
M. Wt: 201.22 g/mol
InChI Key: AFYYIQGSPXNNAV-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of oxindoles Oxindoles are known for their diverse biological activities and are often used as scaffolds in drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Material: The synthesis begins with isatin, a versatile starting material in organic synthesis.

    Alkylation: The isatin undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group.

    Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to obtain the desired 3-hydroxy derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indoline derivative.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Oxo-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one.

    Reduction: 1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its prop-2-yn-1-yl group provides a handle for further functionalization, making it a versatile scaffold in drug discovery.

Properties

IUPAC Name

3-hydroxy-1-methyl-3-prop-2-ynylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-3-8-12(15)9-6-4-5-7-10(9)13(2)11(12)14/h1,4-7,15H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYYIQGSPXNNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514349
Record name 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651007-45-3
Record name 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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